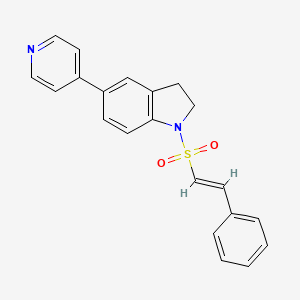

(E)-5-(pyridin-4-yl)-1-(styrylsulfonyl)indoline

Description

Properties

IUPAC Name |

1-[(E)-2-phenylethenyl]sulfonyl-5-pyridin-4-yl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S/c24-26(25,15-11-17-4-2-1-3-5-17)23-14-10-20-16-19(6-7-21(20)23)18-8-12-22-13-9-18/h1-9,11-13,15-16H,10,14H2/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTURLRDHUZNHB-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-5-(pyridin-4-yl)-1-(styrylsulfonyl)indoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article delves into the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate both pyridine and indoline moieties. The sulfonyl group plays a crucial role in enhancing the compound's solubility and bioactivity. The structural formula can be represented as follows:

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of compounds similar to this compound. For instance, a series of indole-containing compounds exhibited significant cytotoxicity across various cancer cell lines. In particular, compounds derived from indole structures have shown promising results against leukemia, colon, breast, and lung cancers .

Table 1: Cytotoxicity of Indole Derivatives Against Cancer Cell Lines

| Compound | Cell Line Type | IC50 (µM) | % Growth Inhibition |

|---|---|---|---|

| HD02 | Leukemia | 10 | 78.76 |

| HD05 | Breast Cancer | 5 | 91 |

| HD12 | Colon Cancer | 8 | 85 |

Data adapted from various studies on indole derivatives .

Antimicrobial Activity

The antimicrobial potential of this compound is also noteworthy. Compounds with similar sulfonamide structures have shown effective inhibition against Gram-positive and Gram-negative bacteria. For example, a study indicated that certain sulfonamide derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy of Sulfonamide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 10 |

| Compound B | Escherichia coli | 10 |

| Compound C | Bacillus subtilis | 10 |

Data compiled from studies on sulfonamide activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of electron-withdrawing groups on the aromatic rings has been shown to enhance antibacterial resistance and improve cytotoxicity against cancer cell lines. For instance, the introduction of halogen substituents can significantly affect the lipophilicity and overall bioactivity of the compound .

Case Studies

Case Study 1: Anticancer Efficacy in Preclinical Models

In a preclinical evaluation, this compound was tested against multiple cancer cell lines derived from different origins. The results indicated a substantial inhibition of cell proliferation, particularly in breast and leukemia cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Action Against Biofilms

Another significant study focused on the antimicrobial action of similar sulfonamide compounds against biofilms formed by Candida albicans. The findings revealed that these compounds could disrupt biofilm formation at sub-MIC levels, indicating their potential utility in treating biofilm-associated infections .

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its structural features that allow it to interact with biological targets effectively. Its sulfonyl and pyridine moieties contribute to its pharmacological properties, making it a candidate for drug development.

Antiviral Activity

Recent studies have highlighted the potential of derivatives of this compound in antiviral applications. For instance, compounds similar to (E)-5-(pyridin-4-yl)-1-(styrylsulfonyl)indoline have shown promising activity against viruses such as H1N1 and HSV-1, with low IC50 values indicating effective inhibition at micro-molar concentrations .

Antimicrobial Properties

Research indicates that sulfonyl-containing compounds exhibit significant antimicrobial activity. The presence of electron-withdrawing groups on the phenyl ring enhances the antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be further explored for its antimicrobial potential .

The compound's ability to act as a multi-target ligand makes it a subject of interest in neuropharmacology and cancer research.

Neuropharmacological Applications

Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors, which are crucial in treating disorders like schizophrenia and depression. The interaction with aminergic G protein-coupled receptors (GPCRs) suggests potential applications in developing antidepressants or antipsychotic medications .

Anti-cancer Potential

Preliminary studies have indicated that indole derivatives can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation . Hence, this compound could be evaluated for its anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy as a drug candidate.

| Structural Feature | Impact on Activity |

|---|---|

| Pyridine Ring | Enhances receptor binding affinity |

| Styryl Group | Influences biological activity through electronic effects |

| Sulfonyl Moiety | Increases solubility and bioavailability |

The modifications in the substituents on the indole and pyridine rings can significantly alter the compound's pharmacological profile, making it crucial to explore various derivatives systematically.

Case Study: Antiviral Efficacy

A study demonstrated that specific derivatives of indoline exhibited antiviral properties through mechanisms involving the inhibition of viral replication pathways. Compounds were tested for cytotoxicity against normal cells, ensuring safety alongside efficacy .

Case Study: Antimicrobial Testing

In another investigation, the antimicrobial activity was assessed against multiple bacterial strains, revealing that certain structural modifications led to enhanced inhibitory effects, particularly against Gram-positive bacteria .

Chemical Reactions Analysis

Oxidation to Indole Derivatives

Indoline derivatives are susceptible to oxidation under mild conditions. For example, 4-hydroxy-TEMPO-mediated oxidation of substituted indolines to indoles proceeds quantitatively in one-pot reactions . Applied to (E)-5-(pyridin-4-yl)-1-(styrylsulfonyl)indoline, this would yield the corresponding indole derivative:

Key Data :

| Condition | Yield | Product Stability | Source |

|---|---|---|---|

| 4-hydroxy-TEMPO, RT, 12h | >95% | High |

Electrophilic Aromatic Substitution (EAS)

The pyridin-4-yl group directs electrophiles to specific positions. For example, SEAr reactions on 4-substituted indoles occur regioselectively at C3 due to electronic effects . The styrylsulfonyl group (electron-withdrawing) further deactivates the indoline ring, favoring substitution at the pyridine-adjacent position.

Example Reaction (hypothetical):

Sulfonyl Group Reactivity

The styrylsulfonyl group participates in nucleophilic substitution or elimination. In spiro[indoline-3,4''-piperidine] systems, sulfonamide groups undergo base-mediated cleavage or alkylation .

Observed Transformations in Analogues :

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Nucleophilic substitution | Piperidine, EtOH, 25 psi | Replacement with amines | |

| Elimination | DBU, CHCl₃, 65°C | Formation of styrylalkene |

Cycloaddition and Annulation

The styryl double bond may engage in [2+2] or [4+2] cycloadditions. In spirooxindole syntheses, dimedone adducts of 3-phenacylideneoxindoles form pyrrolidine rings via base-promoted annulation .

Proposed Pathway :

Key Data :

| Substrate | Catalyst | Yield | Diastereoselectivity | Source |

|---|---|---|---|---|

| 3-Phenacylideneoxindole | Piperidine | 65% | >20:1 dr |

Reductive Transformations

Indoline’s saturated C2–C3 bond is prone to hydrogenolysis. Ketoreductases (KRED) selectively reduce ketones in spiro[indoline-piperidine] systems , suggesting potential for enzymatic modifications.

Example :

Photochemical Reactivity

Spiropyrans with indoline cores undergo reversible ring-opening under UV light . While untested for this compound, the styrylsulfonyl group may stabilize photoactive intermediates.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Implications

The compound shares a sulfonamide-linked indoline core with analogs like 5-[(4-methylpiperazin-1-yl)sulfonyl]indoline (). However, critical differences in substituents lead to divergent physicochemical and biological properties:

Research Findings and Trends

Styrylsulfonyl vs. Piperazinyl Sulfonyl :

The styrylsulfonyl group in the target compound introduces rigidity and extended π-conjugation, which may enhance binding to hydrophobic pockets in enzymes or receptors. In contrast, the 4-methylpiperazinyl group in the analog () offers protonation-dependent solubility and flexibility, advantageous for pharmacokinetic optimization .

This feature is absent in the analog from , which may prioritize bulkier or charged substituents for specific interactions.

Biological Activity : While direct data for the target compound are lacking, sulfonamide-indoline derivatives are frequently explored as kinase inhibitors (e.g., VEGF-R2, CDK2). The styrylsulfonyl-pyridine combination suggests a dual mechanism: the sulfonamide may anchor to ATP-binding pockets, while the pyridine engages in auxiliary interactions .

Q & A

Basic: What synthetic methodologies are optimal for preparing (E)-5-(pyridin-4-yl)-1-(styrylsulfonyl)indoline?

Answer:

The synthesis typically involves coupling a pyridinyl-substituted indoline precursor with a styrylsulfonyl group. A multi-step approach is recommended:

Indoline Core Formation : Use Fischer indole synthesis (phenylhydrazine + ketone/aldehyde under acidic conditions) to construct the indoline scaffold .

Pyridinyl Substitution : Introduce the pyridin-4-yl group via Suzuki-Miyaura cross-coupling, employing a boronate ester intermediate (e.g., 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline) with a pyridinyl halide .

Styrylsulfonyl Incorporation : React the indoline intermediate with (E)-styrylsulfonyl chloride under basic conditions (e.g., NaH in THF) to ensure stereochemical retention at the double bond .

Key Considerations : Monitor reaction progress via TLC/HPLC, and optimize yields by adjusting solvent polarity (e.g., DMF for coupling steps) and temperature (reflux for cyclization).

Advanced: How can computational methods (DFT, molecular docking) predict the biological activity of this compound?

Answer:

DFT Calculations :

- Optimize the molecular geometry using Gaussian or ORCA software at the B3LYP/6-31G(d,p) level to determine electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .

- Calculate Fukui indices to identify nucleophilic/electrophilic sites for reactivity predictions .

Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., InhA for antimicrobial studies).

- Validate docking poses with MD simulations (AMBER/NAMD) to assess binding stability .

Data Cross-Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays to refine predictive models .

Advanced: What crystallographic techniques resolve the stereochemistry of the styrylsulfonyl group?

Answer:

Single-Crystal X-ray Diffraction (SCXRD) :

- Grow crystals via slow evaporation (e.g., ethanol/water mixture) and collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

- Refine structures using SHELXL (full-matrix least-squares on F²) to confirm (E)-configuration and torsional angles .

Validation :

- Check for π-π stacking between the pyridine and indoline moieties to assess planarity.

- Use PLATON to analyze intermolecular interactions (e.g., hydrogen bonds with solvent molecules) .

Basic: How does the styrylsulfonyl moiety influence the compound’s reactivity and bioactivity?

Answer:

Electronic Effects : The sulfonyl group acts as a strong electron-withdrawing group, polarizing the indoline core and enhancing electrophilicity at the C3 position .

Steric Considerations : The (E)-styryl group introduces rigidity, reducing conformational flexibility and improving target selectivity .

Biological Implications : Sulfonamides often inhibit enzymes via hydrogen bonding (e.g., sulfa drugs). Test against cytochrome P450 or kinase targets using fluorescence-based assays .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

Re-evaluate Computational Models :

- Adjust docking parameters (e.g., grid size, flexibility of active-site residues) to account for protein dynamics .

- Incorporate solvent effects (implicit/explicit) in MD simulations .

Experimental Validation :

- Perform isothermal titration calorimetry (ITC) to measure binding affinities quantitatively.

- Use SAR studies to modify substituents (e.g., fluorination of the pyridine ring) and correlate with activity trends .

Statistical Analysis : Apply Bayesian models to weigh computational vs. experimental uncertainties and identify outliers .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

NMR :

- ¹H/¹³C NMR in DMSO-d₆ to confirm regiochemistry (e.g., pyridine protons at δ 8.5–8.7 ppm) .

- NOESY to verify (E)-styryl configuration via cross-peaks between indoline and styryl protons .

Mass Spectrometry : HR-ESI-MS to validate molecular weight (expected [M+H]⁺ ~ 365.1 Da) .

IR : Confirm sulfonyl S=O stretches at ~1350–1150 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.